Thiophene vs. Furan Bioisostere: Superior Antifungal Potency of Thiophene-Containing Pyrazole Derivatives Against Azole-Resistant Candida Species
In a direct head-to-head comparison within a pyrazole scaffold series, the thiophene-substituted derivative 7a demonstrated markedly superior antifungal activity compared to its furan-substituted counterpart. The thiophene derivative exhibited MIC values of 0.25 μg/mL against Candida krusei and 0.5 μg/mL against Candida glabrata—both species clinically notable for intrinsic azole resistance [1]. While the furan analog was also active, the thiophene derivative was identified as the most active compound across the entire series comprising pyridine, pyrazole, isoxazole, thiophene, and furan substituents [1]. This directly supports the selection of the thiophene-containing CAS 2034340-96-8 over its closest furan analog ({[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}methyl acetate, MW 277.28) for antifungal screening campaigns.
| Evidence Dimension | Antifungal Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Thiophene derivative 7a: MIC = 0.25 μg/mL (C. krusei), 0.5 μg/mL (C. glabrata) [1] |
| Comparator Or Baseline | Furan analog in same series: less active (not the most potent in series); azole-resistant strains used as biological baseline |
| Quantified Difference | Thiophene derivative 7a ranked as the most active compound across all heterocycle variants tested (thiophene > furan ≈ pyridine ≈ isoxazole ≈ pyrazole) |
| Conditions | In vitro broth microdilution assay against Candida krusei and Candida glabrata; azole-resistant clinical isolates; cyano-NNO-azoxy pyrazole scaffold series |
Why This Matters
This head-to-head data demonstrates that replacing thiophene with furan in a pyrazole hybrid scaffold reduces antifungal potency against clinically challenging azole-resistant pathogens, directly justifying procurement of the thiophene variant over the furan analog.
- [1] Boschi, D.; Guglielmo, S.; Aiello, S.; Morace, G.; Borghi, E.; Fruttero, R. Synthesis and in vitro antimicrobial activities of new (cyano-NNO-azoxy) pyrazole derivatives. Bioorg. Med. Chem. Lett. 2011, 21, 3431-3434. View Source
